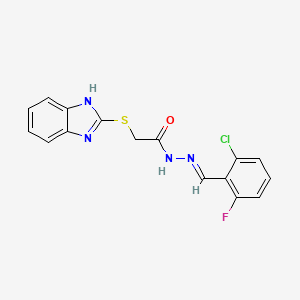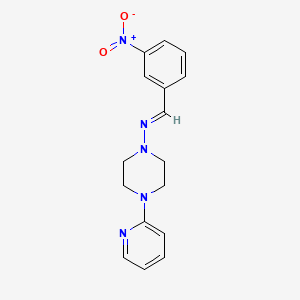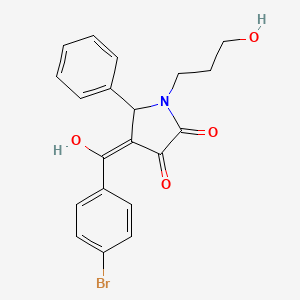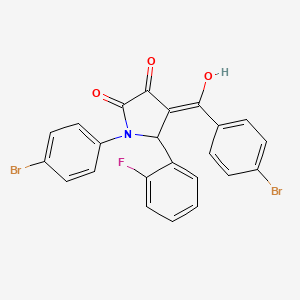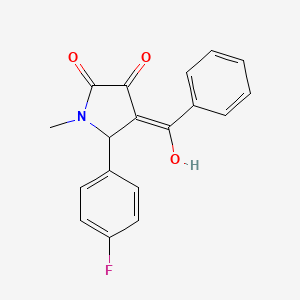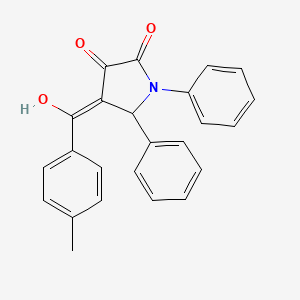
3-hydroxy-4-(4-methylbenzoyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
説明
3-hydroxy-4-(4-methylbenzoyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one, also known as HMDP, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. HMDP is a pyrrolone derivative that exhibits antioxidant, anti-inflammatory, and anticancer properties.
作用機序
The mechanism of action of 3-hydroxy-4-(4-methylbenzoyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed that this compound exerts its anticancer effects by inducing apoptosis through the activation of caspases and the inhibition of NF-κB signaling. This compound also inhibits cell proliferation by inducing G2/M cell cycle arrest. This compound's anti-inflammatory effects are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound's antioxidant effects are believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In vivo studies have shown that this compound has anticancer effects in animal models of breast cancer and lung cancer. This compound has also been shown to exhibit anti-inflammatory effects in animal models of rheumatoid arthritis.
実験室実験の利点と制限
One advantage of 3-hydroxy-4-(4-methylbenzoyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is that it exhibits anticancer, anti-inflammatory, and antioxidant properties, which could be useful in the treatment of various diseases. Another advantage is that this compound is relatively easy to synthesize. However, one limitation of this compound is that its mechanism of action is not fully understood, which could hinder its development as a therapeutic agent. Another limitation is that this compound has not been extensively studied in humans, which could limit its potential clinical applications.
将来の方向性
There are several future directions for the study of 3-hydroxy-4-(4-methylbenzoyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one. One direction is to further elucidate its mechanism of action to better understand how it exerts its anticancer, anti-inflammatory, and antioxidant effects. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans to determine its safety and efficacy as a therapeutic agent. Additionally, this compound could be studied for its potential applications in other fields, such as materials science and catalysis. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
科学的研究の応用
3-hydroxy-4-(4-methylbenzoyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has been studied extensively for its potential applications in various fields. In the medical field, this compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been shown to exhibit antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1,5-diphenylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-16-12-14-18(15-13-16)22(26)20-21(17-8-4-2-5-9-17)25(24(28)23(20)27)19-10-6-3-7-11-19/h2-15,21,26H,1H3/b22-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPALCJDRJRAJJ-XDOYNYLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



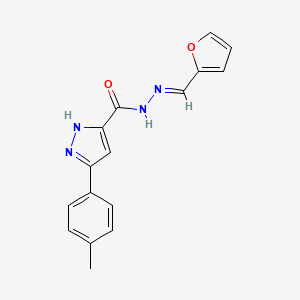

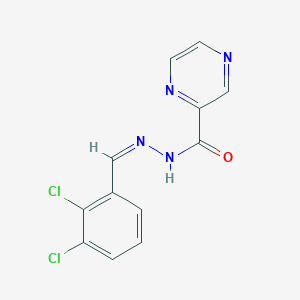
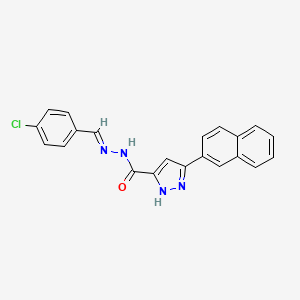
![1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B3886652.png)
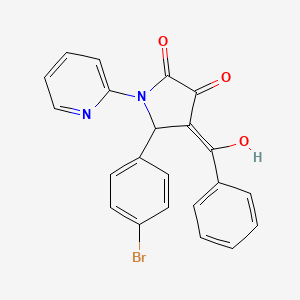
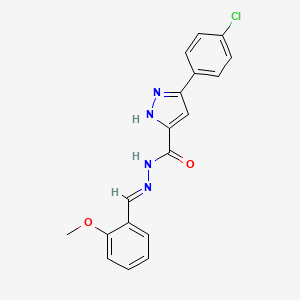
![methyl (2S)-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}amino)(phenyl)acetate](/img/structure/B3886678.png)
